molecular formula C9H11ClN2O3 B2780377 (5-Chloro-2,4-dimethoxyphenyl)urea CAS No. 196700-62-6

(5-Chloro-2,4-dimethoxyphenyl)urea

Cat. No.: B2780377
CAS No.: 196700-62-6
M. Wt: 230.65
InChI Key: BMJNXTCONYZHNQ-UHFFFAOYSA-N
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Description

(5-Chloro-2,4-dimethoxyphenyl)urea is an organic compound belonging to the class of N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The compound’s molecular formula is C9H11ClN2O3, and it is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,4-dimethoxyphenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with an isocyanate derivative. One common method is the reaction of 5-chloro-2,4-dimethoxyaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction can produce reduced phenylurea compounds .

Scientific Research Applications

(5-Chloro-2,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2,4-dimethoxyphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(5-chloro-2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-14-7-4-8(15-2)6(3-5(7)10)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNXTCONYZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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